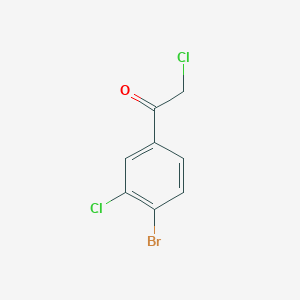

1-(4-Bromo-3-chlorophenyl)-2-chloroethanone

Description

1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is a halogenated acetophenone derivative characterized by a ketone group at the α-position and a 4-bromo-3-chlorophenyl substituent. Its molecular formula is C₈H₅BrCl₂O (average mass: ~267.93 g/mol), with a structure featuring two chlorine atoms (one on the ethanone chain and another on the aromatic ring) and a bromine atom at the para position relative to the ketone group.

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEZPHOQDWBSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261859-54-4 | |

| Record name | 1-(4-bromo-3-chlorophenyl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone can be synthesized through several methods. One common approach involves the halogenation of 4-bromo-3-chlorophenyl ethanone. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom on the ethanone moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate safety and environmental controls to handle the reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The ethanone moiety can be oxidized to form carboxylic acids or reduced to form alcohols under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Products depend on the nucleophile used, such as 1-(4-Bromo-3-chlorophenyl)-2-hydroxyethanone when hydroxide is the nucleophile.

Oxidation: 1-(4-Bromo-3-chlorophenyl)-2-chloroacetic acid.

Reduction: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanol.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is utilized in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Structural and Electronic Differences

- Substituent Position: The position of halogens (Br, Cl) on the aromatic ring significantly impacts electronic effects. For example, this compound has a bromine at the para position relative to the ketone, creating a distinct electron-withdrawing effect compared to 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone, where bromine is meta to the ketone .

- Functional Groups: The presence of hydroxyl (-OH) or methoxy (-OCH₃) groups in analogs enhances solubility and reactivity. For instance, hydroxylated derivatives (e.g., 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone) exhibit improved radical scavenging due to phenolic hydrogen donation , while methoxy groups stabilize intermediates via resonance .

Physicochemical Properties

- Melting Points: Hydroxylated analogs generally have higher melting points (e.g., 73–74°C for 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone) compared to non-polar derivatives due to hydrogen bonding .

- Solubility: Electron-withdrawing groups (e.g., halogens) reduce solubility in polar solvents, while hydroxyl or amino groups improve it .

Biological Activity

1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is a halogenated ketone with significant potential in medicinal chemistry due to its unique chemical structure. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound is characterized by the following molecular structure:

- Molecular Formula : C9H6BrClO

- Molecular Weight : 251.5 g/mol

- Structural Features :

- A chloroethanone moiety

- A bromo and chloro-substituted phenyl ring

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents enhance the compound's lipophilicity and electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its interaction with biological macromolecules, such as proteins and nucleic acids.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects, making this compound a candidate for pain management therapies.

- Lipoxygenase (LOX) : Similar to COX, LOX inhibition may contribute to anti-inflammatory properties.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens:

| Pathogen | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 10 mm |

These results suggest potential applications in treating bacterial and fungal infections.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

The IC50 values indicate that the compound possesses moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Study on Anti-inflammatory Properties : A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with this compound compared to control groups.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.